Superior Norepinephrine Selectivity of Levomilnacipran Over Other Marketed SNRIs
Levomilnacipran demonstrates a significantly higher selectivity for inhibiting the norepinephrine transporter (NET) over the serotonin transporter (SERT) compared to the SNRIs venlafaxine and duloxetine. In a direct comparative in vitro study using human recombinant transporters, levomilnacipran's NET selectivity was 17-fold greater than that of venlafaxine and 27-fold greater than that of duloxetine [1]. Furthermore, levomilnacipran has a consistent 1:2 (SERT:NET) inhibition ratio across its entire dose range, whereas venlafaxine and duloxetine exhibit sequential, dose-dependent effects, acting primarily as SSRIs at lower doses and only achieving SNRI activity at higher doses [2].
| Evidence Dimension | Selectivity for Norepinephrine Transporter (NET) Inhibition over Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | 17-fold greater NET selectivity than venlafaxine; 27-fold greater NET selectivity than duloxetine. 1:2 SERT:NET inhibition ratio at all doses. |
| Comparator Or Baseline | Venlafaxine: Baseline NET selectivity = 1. Duloxetine: Baseline NET selectivity = 1. |
| Quantified Difference | 17-fold (vs. venlafaxine); 27-fold (vs. duloxetine) |
| Conditions | In vitro biochemical assays using human recombinant norepinephrine (NET) and serotonin (SERT) transporters. |
Why This Matters
This quantitative difference in noradrenergic selectivity is a critical parameter for selecting a compound to study the neurobiology of fatigue, motivation, and executive function, or for ensuring a consistent pharmacological effect in research models.
- [1] Auclair, A. L., Martel, J. C., Assié, M. B., Bardin, L., Heusler, P., Cussac, D., ... & Depoortère, R. (2013). Levomilnacipran (F2695), a norepinephrine-preferring SNRI: Profile in vitro and in models of depression and anxiety. Neuropharmacology, 70, 338-347. View Source
- [2] Malleza, S. (2025). Levomilnacipran Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. View Source
